molecular formula C15H12O6 B153764 Funalenone CAS No. 259728-61-5

Funalenone

Cat. No. B153764
M. Wt: 288.25 g/mol
InChI Key: LHEJVMYQRYQFKB-UHFFFAOYSA-N
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Description

Funalenone is a phenalenone originally isolated from A. niger . It has been found to inhibit HIV-1 integrase and HIV-1 replication in human peripheral blood cells transformed by murine leukemia virus . It is less cytotoxic to mammalian HPB-M(a) cells . Funalenone selectively inhibits matrix metalloproteinase-1 (MMP-1) over MMP-2 and MMP-9 . It also inhibits the bacterial cell wall synthesis enzymes MraY and MurG .


Synthesis Analysis

Funalenone was isolated from the mycelium of Aspergillus niger FO-5904 by solvent extraction, ODS column chromatography, Sephadex LH-20 column chromatography, and reversed phase HPLC .


Molecular Structure Analysis

The molecular formula of Funalenone is C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .


Physical And Chemical Properties Analysis

Funalenone is a solid substance . It is soluble in Chloroform, DMSO, and Methanol .

Scientific Research Applications

Application in Biochemistry and Pharmacology

Funalenone is a type of phenalenone, a structurally unique aromatic polyketide . Phenalenones have been reported in both microbial and plant sources . They possess a hydroxy perinaphthenone three-fused-ring system and exhibit diverse bioactivities .

Method of Application

Phenalenones are isolated from the culture broth of various fungi . They are then tested for their bioactivities .

Results and Outcomes

Phenalenones exhibit diverse bioactivities, such as cytotoxic, antimicrobial, antioxidant, and anti-HIV properties . They also inhibit several enzymes, including tyrosinase, α-glucosidase, lipase, AchE (acetylcholinesterase), indoleamine 2,3-dioxygenase 1, angiotensin-I-converting enzyme, and tyrosine phosphatase .

Application in HIV-1 Inhibition

Funalenone has been found to inhibit HIV-1 integrase , an enzyme that is key to the replication of the HIV-1 virus .

Method of Application

Funalenone was isolated from a culture broth of Penicillium sp. FKI-1463 . It was then tested for its ability to inhibit HIV-1 integrase .

Results and Outcomes

Funalenone inhibited HIV-1 integrase with an IC value of 10 mM and showed the best selectivity (anti-HIV, IC 1.7 mM; cytotoxicity, IC 87 mM) .

Application as an MMP-1 Inhibitor

Funalenone has been found to inhibit MMP-1 , also known as matrix metalloproteinase-1, an enzyme that plays a role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling .

Method of Application

Funalenone is tested for its ability to inhibit MMP-1 .

Results and Outcomes

Funalenone is an effective inhibitor of MMP-1 . This could have potential implications in the treatment of diseases where MMP-1 plays a detrimental role, such as in certain types of cancer and fibrosis .

Application as a MraY + MurG Inhibitor

Funalenone has been found to inhibit MraY + MurG , enzymes involved in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Method of Application

Funalenone is tested for its ability to inhibit MraY + MurG .

Results and Outcomes

Funalenone inhibits MraY + MurG with an IC50 of 25.5 μM in a MraY + MurG membrane plate assay . It also inhibits Staphylococcus aureus with an MIC of 64 μg/mL . This suggests that Funalenone could potentially be used in the treatment of bacterial infections .

Application in Genetic Research

Funalenone has been found in Aspergillus niger mutant ΔgcnE , suggesting it could be used in genetic research to study the function of the gcnE gene .

Method of Application

Funalenone is isolated from Aspergillus niger mutant ΔgcnE and its presence or absence can be used to study the function of the gcnE gene .

Results and Outcomes

The presence of Funalenone in Aspergillus niger mutant ΔgcnE suggests that the gcnE gene may be involved in the biosynthesis of Funalenone . This could provide insights into the function of the gcnE gene and the biosynthetic pathways of Funalenone .

properties

IUPAC Name

4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEJVMYQRYQFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438324
Record name 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Funalenone

CAS RN

259728-61-5
Record name 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
J Inokoshi, K Shiomi, R Masuma, H Tanaka… - The Journal of …, 1999 - jstage.jst.go.jp
… that it had one more oxygen than that of funalenone. Comparing 13C NMR data of xanthoherquein with those of funalenone, funalenone was suggested as 8deoxyxanthoherquein. …
Number of citations: 39 www.jstage.jst.go.jp
K Shiomi, R Matsui, M Isozaki, H Chiba, T Sugai… - The journal of …, 2005 - nature.com
… (4) which inhibits cholesteryl ester transfer protein and funalenone (5) which inhibits collagenase [16, 17]. Funalenone was also reported to inhibit bacterial cell wall synthesis enzymes …
Number of citations: 48 www.nature.com
B Wang, X Li, D Yu, X Chen, J Tabudravu, H Deng… - Microbiological …, 2018 - Elsevier
… niger responsible for the biosynthesis of funalenone (Fig. S8 and Table S5). The literature (Chiang et al., 2010) indicated that monodictyphenone might be the precursor of aurasperone …
Number of citations: 18 www.sciencedirect.com
JM Mogensen, J Varga, U Thrane, JC Frisvad - International Journal of …, 2009 - Elsevier
… All of the 47 isolates produced asperazine and funalenone. In addition, production of … niger sensu stricto is able to produce both funalenone, naphto-γ-pyrone and pyranoningin A…
Number of citations: 61 www.sciencedirect.com
J Varga, S Kocsube, B Toth… - … of Systematic and …, 2007 - microbiologyresearch.org
… None of the isolates were found to produce ochratoxin A, kotanins, funalenone or pyranonigrins. The novel species was most closely related to A. niger, and was isolated from soil from …
Number of citations: 181 www.microbiologyresearch.org
TR Jørgensen, J Park, M Arentshorst… - Fungal Genetics and …, 2011 - Elsevier
A characteristic hallmark of Aspergillus niger is the formation of black conidiospores. We have identified four loci involved in spore pigmentation of A. niger by using a combined …
Number of citations: 136 www.sciencedirect.com
G Perrone, G Stea, F Epifani, J Varga, JC Frisvad… - Fungal biology, 2011 - Elsevier
Aspergillus section Nigri is an important group of species for food and medical mycology, and biotechnology. The Aspergillus niger ‘aggregate’ represents its most complicated …
Number of citations: 177 www.sciencedirect.com
J Zhan, GMKB Gunaherath, EMK Wijeratne… - Phytochemistry, 2007 - Elsevier
… Compound 3 was identified as funalenone, a rare phenalene with MMP-1 inhibitory activity previously encountered in A. niger IFO-5904 (Inokoshi et al., 1999). It is noteworthy that …
Number of citations: 49 www.sciencedirect.com
J Varga, JC Frisvad, S Kocsubé… - Studies in …, 2011 - ingentaconnect.com
… Aspergillus eucalypticola produced pyranonigrin A, funalenone, aurasperone B and other naphtho-γ-pyrones. Aspergillus neoniger is also a biseriate species isolated from desert sand …
Number of citations: 316 www.ingentaconnect.com
NK Chaudhary, A Crombie, D Vuong… - Journal of natural …, 2020 - ACS Publications
… system similar to funalenone. (14) A methoxy group observed in funalenone as a singlet at δ H … absent in 7, suggesting a desmethyl analogue of funalenone. Key two-dimensional (2D) …
Number of citations: 13 pubs.acs.org

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